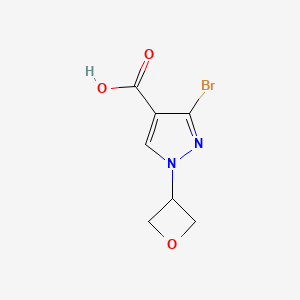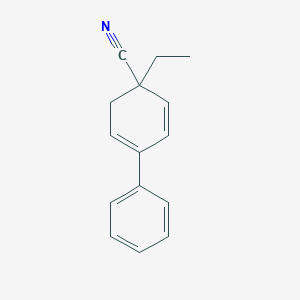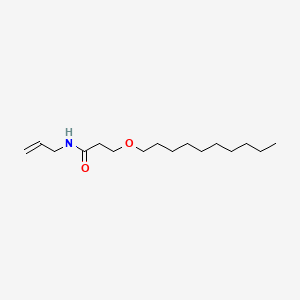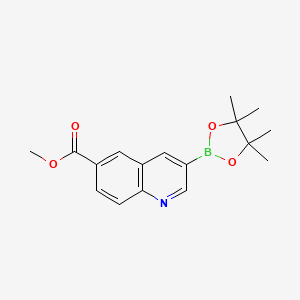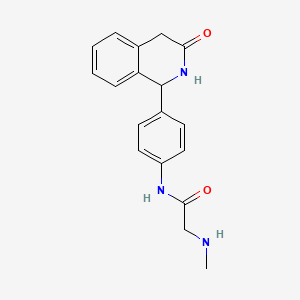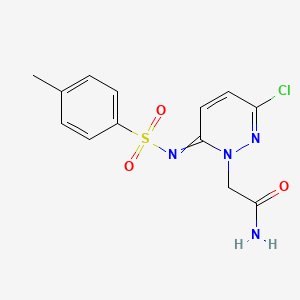
2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide is a heterocyclic compound that features a pyridazine ring substituted with a chloro group and a tosylimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide typically involves the reaction of 3-chloro-6-aminopyridazine with p-toluenesulfonyl chloride to form the tosylimino derivative. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The tosylimino group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and bases like sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide, solvents such as water or acetic acid.
Major Products
Substitution: Derivatives with various functional groups replacing the chloro group.
Reduction: Amino derivatives.
Oxidation: Oxidized derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the tosylimino group can enhance binding affinity and selectivity towards certain biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-chloro-6-(tosylimino)pyridazin-1(6H)-yl)acetamide: Features a pyridazine ring with chloro and tosylimino substitutions.
2-(3-chloro-6-(aminopyridazin-1(6H)-yl)acetamide: Similar structure but with an amino group instead of the tosylimino group.
2-(3-chloro-6-(methylpyridazin-1(6H)-yl)acetamide: Similar structure but with a methyl group instead of the tosylimino group.
Uniqueness
This compound is unique due to the presence of the tosylimino group, which can impart specific chemical and biological properties. This group can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive molecules and materials.
Eigenschaften
Molekularformel |
C13H13ClN4O3S |
|---|---|
Molekulargewicht |
340.79 g/mol |
IUPAC-Name |
2-[3-chloro-6-(4-methylphenyl)sulfonyliminopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C13H13ClN4O3S/c1-9-2-4-10(5-3-9)22(20,21)17-13-7-6-11(14)16-18(13)8-12(15)19/h2-7H,8H2,1H3,(H2,15,19) |
InChI-Schlüssel |
QVBPXXMOWUPBAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NN2CC(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


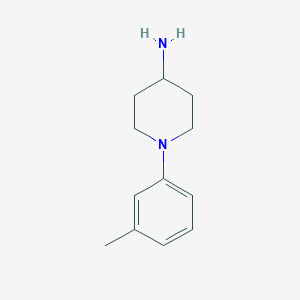
![4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13941162.png)

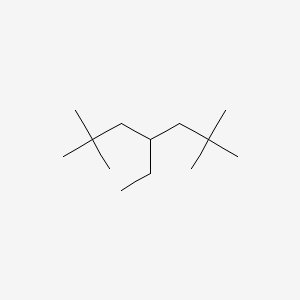

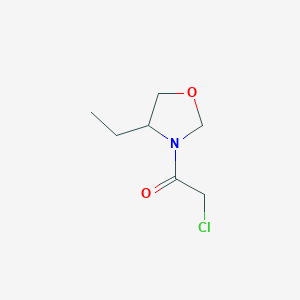
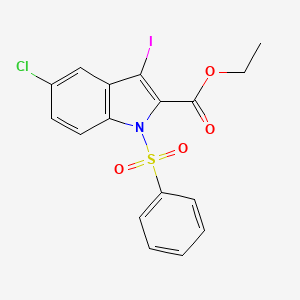
![4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13941194.png)
![Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl-](/img/structure/B13941209.png)
